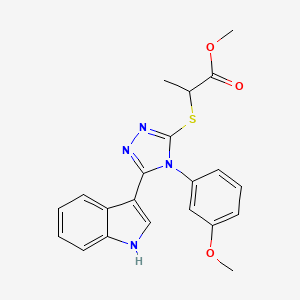
methyl 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups and structural motifs that are common in medicinal chemistry . These include the indole ring, a methoxyphenyl group, a triazole ring, and a thioester group. The presence of these groups suggests that this compound could have interesting biological activities.
Aplicaciones Científicas De Investigación
Metabolism Study
A study by Varynskyi and Kaplaushenko (2020) explored the metabolism of a structurally similar compound, focusing on its chromatographic and mass spectrometric analysis. This research helps in understanding the metabolic pathways and transformations of such compounds, which can be critical for drug development and toxicological studies (Varynskyi & Kaplaushenko, 2020).
Synthesis and Structural Assessment
Research by Castiñeiras, García-Santos, and Saa (2018) involved the synthesis and X-ray diffractometry study of a similar compound. Understanding the molecular and supramolecular structures of such compounds can be crucial for developing new materials or pharmaceuticals (Castiñeiras, García-Santos, & Saa, 2018).
Lipase and α-Glucosidase Inhibition
A study by Bekircan, Ülker, and Menteşe (2015) investigated novel compounds derived from similar structures for their potential lipase and α-glucosidase inhibitory activities. Such studies are significant for developing new therapeutic agents for diseases like diabetes and obesity (Bekircan, Ülker, & Menteşe, 2015).
Synthesis of Novel Derivatives
Research by Safonov, Panasenko, and Knysh (2017) involved the synthesis of novel derivatives of a similar compound. The development of new chemical entities can lead to the discovery of compounds with unique properties and potential applications in various fields (Safonov, Panasenko, & Knysh, 2017).
Anticancer Properties
Rud, Kaplaushenko, and Kucheryavyi (2016) conducted a study focusing on the development of new compounds with potential anticancer properties, derived from 1,2,4-triazole derivatives. Such research is crucial in the ongoing battle against cancer, providing new avenues for treatment (Rud, Kaplaushenko, & Kucheryavyi, 2016).
Antifungal and Antimicrobial Properties
Ünver, Düğdü, Sancak, Er, and Ustabaş (2010) synthesized novel triazol compounds containing a thiophen ring, demonstrating their potential as antifungal agents. Such compounds can be crucial in the development of new antimicrobial and antifungal drugs (Ünver, Düğdü, Sancak, Er, & Ustabaş, 2010).
Optical Activity in Drug Design
Karpun, Borsuk, Kucherenko, and Parchenko (2022) explored the optical activity of S-derivatives related to the compound . Such studies are important in the field of drug design, particularly for chiral drugs, which can have different biological activities based on their optical properties (Karpun, Borsuk, Kucherenko, & Parchenko, 2022).
Antioxidant and Antimicrobial Evaluation
Baytas, Kapçak, Çoban, and Özbilge (2012) evaluated novel 1,2,4-triazole derivatives for their antioxidant and antimicrobial properties. Discovering compounds with such properties is essential for the development of new therapeutic agents and preservation materials (Baytas, Kapçak, Çoban, & Özbilge, 2012).
Propiedades
IUPAC Name |
methyl 2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-13(20(26)28-3)29-21-24-23-19(17-12-22-18-10-5-4-9-16(17)18)25(21)14-7-6-8-15(11-14)27-2/h4-13,22H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOYNDKZKDHAET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NN=C(N1C2=CC(=CC=C2)OC)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

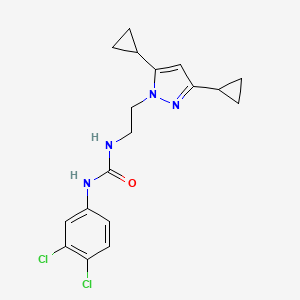
![5-[4-(4-nitrophenyl)piperazino]-1H-1,2,4-triazol-3-amine](/img/structure/B2453145.png)
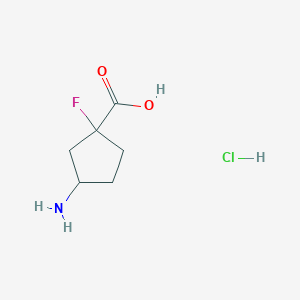
}acetamide](/img/structure/B2453148.png)
![1-(2,4-Dimethylphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2453152.png)

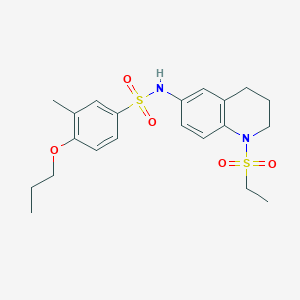
![1,3-dimethyl-5-(piperidin-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2453158.png)
![2-(7-ethoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B2453160.png)

![Ethyl 2-[4-(2,4-dichlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]acetate](/img/structure/B2453162.png)
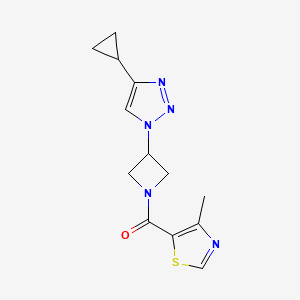

![7-chloro-5-(4-fluorophenyl)-4-(4-isopropoxybenzoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2453166.png)